5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

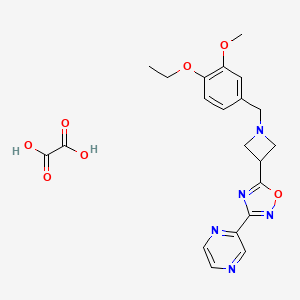

5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H23N5O7 and its molecular weight is 457.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1421481-09-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O7 with a molecular weight of 457.4 g/mol. The structure features a complex arrangement of azetidine and oxadiazole rings, which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. A study indicated that certain oxadiazole derivatives had IC50 values lower than 1 µM, suggesting potent anticancer activity .

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| D-16 | HEPG2 | 0.2757357 |

| D-20 | MCF7 | 0.41785 |

| D-4 | SW1116 | 1.18 ± 0.14 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

Antioxidant Properties

In addition to anticancer and antimicrobial activities, the compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that similar compounds can scavenge free radicals effectively, contributing to their overall therapeutic potential .

The mechanisms underlying the biological activities of oxadiazole derivatives often involve interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells by activating apoptotic pathways.

- Free Radical Scavenging : The antioxidant activity is primarily due to the ability of these compounds to donate electrons to free radicals, thereby neutralizing them.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- A study conducted by Dhumal et al. demonstrated that a combination of oxadiazole with thiazole showed promising results against Mycobacterium bovis, indicating potential for tuberculosis treatment .

- Another investigation into the structure–activity relationship revealed that modifications in the azetidine ring significantly influenced both anticancer and antimicrobial activities .

化学反応の分析

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core in the compound is typically stable under physiological conditions but may undergo nucleophilic substitution or ring-opening reactions under specific conditions:

-

Electrophilic Substitution : The oxadiazole’s nitrogen atoms can participate in hydrogen bonding, but electrophilic attacks are less common due to aromatic stabilization .

-

Reductive Cleavage : The N–O bond is susceptible to reductive cleavage (e.g., using LiAlH₄ or catalytic hydrogenation), which could yield imidazole or amine derivatives .

Azetidine Moiety Reactivity

The azetidine ring (3-membered nitrogen heterocycle) may exhibit strain-driven reactivity:

-

Ring-Opening Reactions : Acidic or nucleophilic conditions could lead to ring opening. For example, protonation of the azetidine nitrogen followed by nucleophilic attack at the β-carbon might yield linear amines .

-

Functionalization : The secondary amine in the azetidine can undergo alkylation, acylation, or sulfonylation under standard conditions .

4-Ethoxy-3-methoxybenzyl Group

-

Demethylation : The methoxy group may undergo demethylation under strong acidic (HBr/AcOH) or basic conditions to yield phenolic derivatives .

-

Oxidative Degradation : The ethoxy group could be oxidized to a carboxylic acid using KMnO₄ or other oxidizing agents .

Pyrazin-2-yl Group

-

Electrophilic Aromatic Substitution : The pyrazine ring’s electron-deficient nature allows for substitution at the 3- and 5-positions under nitration or halogenation conditions .

Salt Formation and Stability

The oxalate counterion suggests:

-

Ion Exchange : The oxalate salt could be converted to other salts (e.g., HCl or Na⁺ salts) via acid-base reactions.

-

pH-Dependent Stability : Acidic conditions may protonate the oxadiazole nitrogen, altering solubility and stability .

Hypothetical Reaction Pathways

Experimental Considerations

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during substitution reactions .

-

Thermal Stability : The oxadiazole ring is stable up to ~200°C, but azetidine strain could lower decomposition thresholds .

Gaps in Literature

No direct studies on this compound’s reactivity were found. Further experimental work is required to validate these hypotheses, particularly:

-

Kinetic studies of azetidine ring-opening under acidic conditions.

-

Catalytic systems for selective oxadiazole functionalization.

特性

IUPAC Name |

5-[1-[(4-ethoxy-3-methoxyphenyl)methyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3.C2H2O4/c1-3-26-16-5-4-13(8-17(16)25-2)10-24-11-14(12-24)19-22-18(23-27-19)15-9-20-6-7-21-15;3-1(4)2(5)6/h4-9,14H,3,10-12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYOTNSGVYULFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。